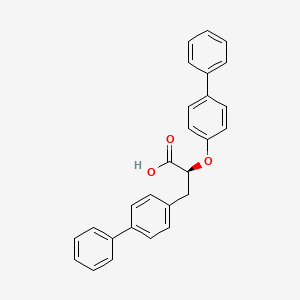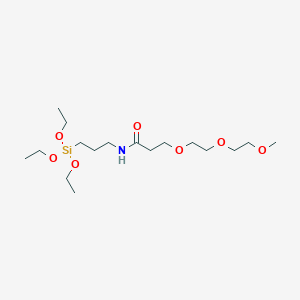
MRS 2211 sodium salt hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MRS 2211 sodium salt hydrate is a selective P2Y13 purinoceptor antagonist (pIC50 = 5.97, pA2 = 6.3). MRS 2211 sodium salt hydrate displays >20-fold selectivity for P2Y13 in comparison to P2Y1 and P2Y12 receptors. It is a first selective antagonist for this receptor subtype.
Wissenschaftliche Forschungsanwendungen
Comprehensive Account of Sodium Imaging and Spectroscopy for Brain Research
Sodium is crucial in neuronal cells and plays a significant role in signal transmission processes. Magnetic Resonance Imaging (MRI) and Magnetic Resonance Spectroscopy (MRS) using Sodium (23Na) provide essential insights into neuronal health, aiding the diagnosis, prognosis, and clinical monitoring of neurological diseases. However, they face challenges like low signal-to-noise ratio and longer scan times. Recent advancements in multinuclear MR technology have propelled further exploration in this domain, improving the understanding of sodium distribution in the brain and its applications in diagnosing various neurological disorders (Handa et al., 2022).
Review of Stability and Thermal Conductivity Enhancements for Salt Hydrates
Salt hydrates, including MRS 2211 sodium salt hydrate, are explored for their potential as phase change materials in thermal energy storage, offering high latent heat value and thermal conductivity. However, challenges like poor cycling stability, supercooling, and low thermal conductivity hinder their widespread application. Techniques to enhance these properties include stabilizing phase separation, minimizing subcooling using nucleators, and improving thermal conductivity, particularly with graphite. The performance of various salt hydrates, such as calcium chloride hexahydrate, sodium sulfate decahydrate, and sodium acetate, is critically analyzed, identifying challenges and advancements in their application in thermal energy storage (Kumar et al., 2019).
Magnetic Resonance Spectroscopy in Myocardial Disease
Magnetic Resonance Spectroscopy (MRS), employing 23Na among other nuclei, offers a unique, noninvasive technique to investigate cardiac metabolism in vivo. It provides vital metabolic and biochemical information about cardiac muscle, aiding in understanding the role of cardiac metabolism in various conditions and monitoring patient responses to therapies. Despite its potential, the application of MRS in clinical practice is limited due to challenges like low spatial and temporal resolution. However, ongoing technical advancements hold promise for its future clinical application (Hudsmith & Neubauer, 2009).
Eigenschaften
Produktname |
MRS 2211 sodium salt hydrate |
|---|---|
Molekularformel |
C14H13ClN4Na3O10P |
Molekulargewicht |
532.67 |
IUPAC-Name |
2-[(2-Chloro-5-nitrophenyl)azo]-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-4-pyridinecarboxaldehyde sodium salt hydrate sodium salt hydrate |
InChI |
InChI=1S/C14H12ClN4O8P.3Na.2H2O/c1-7-13(21)9(5-20)10(6-27-28(24,25)26)14(16-7)18-17-12-4-8(19(22)23)2-3-11(12)15;;;;;/h2-5,21H,6H2,1H3,(H2,24,25,26);;;;2*1H2/q;3*+1;;/p-3/b18-17+;;;;; |
InChI-Schlüssel |
OBBPSMHRAMOSRS-SOIHCWMDSA-K |
SMILES |
O=CC1=C(COP([O-])([O-])=O)C(/N=N/C2=CC([N+]([O-])=O)=CC=C2Cl)=NC(C)=C1[O-].[H]O[H].[H]O[H].[Na+].[Na+].[Na+] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
MRS 2211 sodium salt hydrate; MRS 2211; MRS2211; MRS-2211. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(4R,7R,7aR,12bS)-3-(cyclopropylmethyl)-9-hydroxy-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]-3-iodobenzamide](/img/structure/B1193040.png)








